molecular formula C11H12BrClO3 B1503992 Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate CAS No. 1050481-79-2

Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate

Cat. No.: B1503992
CAS No.: 1050481-79-2
M. Wt: 307.57 g/mol
InChI Key: QQFDUOYGZXVRPW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate is a chemical compound with the molecular formula C11H10BrClO3 It is a derivative of phenylacetic acid and is characterized by the presence of a bromo group, a chloro group, and a methoxy group on the benzene ring

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 2-(5-chloro-2-methoxyphenyl)acetic acid followed by esterification. The halogenation step involves the addition of bromine to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Esterification: The resulting 2-bromo-2-(5-chloro-2-methoxyphenyl)acetic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process to ensure efficiency and consistency. The halogenation and esterification steps are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 2-(5-chloro-2-methoxyphenyl)ethanol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are used, often with a base like sodium hydroxide (NaOH) to facilitate the reaction.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols

  • Substitution: Amides, esters

Scientific Research Applications

Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate exerts its effects depends on the specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the target and the desired therapeutic outcome.

Comparison with Similar Compounds

  • Ethyl 2-bromo-2-(4-methoxyphenyl)acetate: Similar structure but with a different position of the methoxy group on the benzene ring.

  • Ethyl 2-bromo-2-(3-chlorophenyl)acetate: Similar structure but with a different position of the chloro group on the benzene ring.

Uniqueness: Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate is unique due to the specific arrangement of the halogen and methoxy groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-3-16-11(14)10(12)8-6-7(13)4-5-9(8)15-2/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFDUOYGZXVRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)Cl)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696332
Record name Ethyl bromo(5-chloro-2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050481-79-2
Record name Ethyl bromo(5-chloro-2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate
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Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate

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